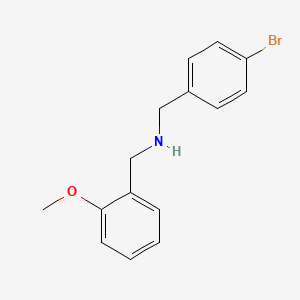![molecular formula C16H15N3O2 B5681745 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5681745.png)
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). Free radicals and ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine reacts with free radicals and ROS to form stable adducts, thereby preventing their harmful effects.
Biochemical and Physiological Effects:
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine also has some limitations, including its relatively low potency compared to other antioxidants and its potential to form adducts with other molecules, which may interfere with experimental results.
Orientations Futures
There are several future directions for 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine research, including the development of more potent analogs with improved pharmacological properties, the investigation of the mechanisms underlying its biological effects, and the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, the development of new methods for detecting and quantifying 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine adducts may enhance our understanding of its role in biological systems.
Méthodes De Synthèse
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be synthesized using a multistep process that involves the reaction of 2-chloronicotinic acid with hydrazine hydrate to form 2-hydrazinonicotinic acid. This intermediate product is then treated with 2,3-dimethylbenzyl chloride and triethylamine to obtain 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
Applications De Recherche Scientifique
2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been investigated as a potential drug candidate for treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In material science, 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 2-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been used as a probe to study free radicals in the atmosphere.
Propriétés
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-6-5-8-14(12(11)2)20-10-15-18-16(19-21-15)13-7-3-4-9-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNOCTSTMNNGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)
![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5681748.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)